molecular formula C35H42N4O6 B1204129 Harderoporphyrinogen CAS No. 42607-18-1

Harderoporphyrinogen

Cat. No. B1204129
CAS RN: 42607-18-1
M. Wt: 614.7 g/mol
InChI Key: QTGZHJUSEYHULR-UHFFFAOYSA-N
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Description

Harderoporphyrinogen belongs to the class of organic compounds known as porphyrins. Porphyrins are compounds containing a fundamental skeleton of four pyrrole nuclei united through the alpha-positions by four methine groups to form a macrocyclic structure. Harderoporphyrinogen is considered to be a practically insoluble (in water) and relatively neutral molecule.

Scientific Research Applications

Enzymatic Activity and Heme Biosynthesis

  • Enzyme Metabolism Insight : Harderoporphyrinogen-I is metabolized by avian hemolysate preparations of coproporphyrinogen oxidase to a trivinylic product. This overmetabolism supports the model of the active site of this enzyme, which is crucial for understanding heme biosynthesis (Lash et al., 2002).
  • Role in Oxidative Decarboxylation : Harderoporphyrinogen plays a role in the oxidative decarboxylation of coproporphyrinogen III by coproporphyrinogen oxidase in rat liver. This process is vital in the conversion to protoporphyrinogen IX, an essential step in heme production (Elder et al., 1978).

Insight into Coproporphyrinogen Oxidase

  • Synthesis and Metabolism Studies : A series of vinylporphyrinogens, including harderoporphyrinogen derivatives, were synthesized to probe the enzyme coproporphyrinogen oxidase. These studies help understand the enzyme’s binding requirements and its role in heme biosynthesis (Lash et al., 2010).

Implications in Medical Conditions

  • Harderoporphyria Identification : A variant of hereditary coproporphyria, termed harderoporphyria, is characterized by intense jaundice and hemolytic anemia, with a high level of coproporphyrin and harderoporphyrin in urine and feces. Understanding harderoporphyrinogen metabolism provides insights into this condition (Nordmann et al., 1983).

Biosynthetic and Chemical Analysis

  • Biosynthetic Pathway Evaluation : Studies involving the conversion of coproporphyrinogen-III to protoporphyrin-IX in chicken red cell haemolysates highlight the role of harderoporphyrinogen as an intermediate. This provides valuable insights into the biosynthetic pathway of heme (Jackson et al., 1980).

Genetic Insights

  • Molecular Genetics of Harderoporphyria : The identification of mutations in the coproporphyrinogen oxidase gene in harderoporphyria patients provides critical genetic insights into this variant form of hereditary coproporphyria (Lamoril et al., 1995).

properties

CAS RN

42607-18-1

Product Name

Harderoporphyrinogen

Molecular Formula

C35H42N4O6

Molecular Weight

614.7 g/mol

IUPAC Name

3-[13,17-bis(2-carboxyethyl)-7-ethenyl-3,8,12,18-tetramethyl-1,5,6,10,14,15,20,24-octahydroporphyrin-2-yl]propanoic acid

InChI

InChI=1S/C35H42N4O6/c1-6-21-17(2)25-13-26-18(3)23(8-11-34(42)43)31(37-26)16-32-24(9-12-35(44)45)20(5)28(39-32)15-30-22(7-10-33(40)41)19(4)27(38-30)14-29(21)36-25/h6,29-31,39H,1,7-16H2,2-5H3,(H,40,41)(H,42,43)(H,44,45)

InChI Key

QTGZHJUSEYHULR-UHFFFAOYSA-N

SMILES

CC1=C2CC3C(=C(C(=N3)CC4C(=C(C(=N4)CC5=NC(CC(=C1CCC(=O)O)N2)C(=C5C)CCC(=O)O)C)C=C)C)CCC(=O)O

Canonical SMILES

CC1=C2CC3C(=C(C(=N3)CC4C(=C(C(=N4)CC5=NC(CC(=C1CCC(=O)O)N2)C(=C5C)CCC(=O)O)C)C=C)C)CCC(=O)O

Other CAS RN

42607-18-1

physical_description

Solid

synonyms

harderoporphyrinogen

Origin of Product

United States

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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